BDP TR amine

Description

Historical Development and Significance of BODIPY Dyes in Scientific Inquiry

The journey of BODIPY dyes began with their initial synthesis by Treibs and Kreuzer in 1968. nih.gov However, it was over the subsequent decades that their significance in scientific research truly blossomed. nih.gov These dyes are characterized by a dipyrromethene ligand complexed with a BF₂ unit, which forms the core of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. thermofisher.com

Initially, the primary appeal of BODIPY dyes lay in their exceptional photophysical properties, which include:

High Molar Absorption Coefficients: They absorb light very efficiently. nih.gov

High Fluorescence Quantum Yields: A large fraction of the absorbed light is re-emitted as fluorescence, often approaching 0.8 or higher. nih.gov

Sharp and Narrow Emission Spectra: This leads to bright, pure colors and less spectral overlap in multicolor experiments. researchgate.net

Good Photostability: They are resistant to photobleaching, allowing for longer imaging experiments. nih.govresearchgate.net

Environmental Insensitivity: Their fluorescence is typically not sensitive to solvent polarity or pH, providing a stable signal in various biological environments. medchemexpress.com

These features made them excellent candidates for fluorescent labels and probes. researchgate.net The ability to synthetically modify the core BODIPY structure at various positions (α, β, and meso) allows for the systematic tuning of their absorption and emission wavelengths across the visible and into the near-infrared (NIR) spectrum. nih.govthermofisher.com This tunability has been a driving force in their widespread adoption, as researchers can create custom dyes for specific applications, such as labeling proteins, nucleic acids, lipids, and for use in fluorescence microscopy and flow cytometry. nih.govmdpi.comnih.gov

Evolution of BODIPY TR Architectures for Specialized Research Applications

A significant area of development in BODIPY chemistry has been the extension of their emission wavelengths into the red and near-infrared regions of the spectrum. rsc.org Fluorophores emitting at these longer wavelengths are highly desirable for biological imaging because they minimize interference from cellular autofluorescence and allow for deeper tissue penetration. rsc.org

This led to the development of BODIPY TR, a dye designed as a superior alternative to the traditional rhodamine dye, Texas Red (TR). thermofisher.comlumiprobe.com BODIPY TR exhibits absorption and emission maxima around 588/589 nm and 616/618 nm, respectively, placing it firmly in the red portion of the spectrum, compatible with standard Texas Red filter sets. thermofisher.combroadpharm.combiosyn.com

The evolution of these Texas Red analogues was achieved through strategic structural modifications to the basic BODIPY core. Extending the π-conjugated system of the fluorophore is a common and effective strategy to achieve a bathochromic (red) shift in both absorption and emission spectra. ncl.ac.ukncl.ac.uk This can be accomplished by adding substituents that yield additional conjugation to the parent molecule. thermofisher.com The development of BODIPY TR provided researchers with a bright, photostable, and oxidation-resistant fluorophore in a crucial spectral range, suitable for demanding applications like fluorescence polarization assays and two-photon microscopy. lumiprobe.comglpbio.com

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 589 nm | broadpharm.com |

| Emission Maximum (λem) | 616 nm | broadpharm.com |

| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | broadpharm.com |

| Recommended Filter Set | ROX / Texas Red | lumiprobe.comlumiprobe.com |

Rationale for the Introduction of Amine Functionality in BDP TR Scaffolds

The true power of fluorophores in biological research is often realized when they can be specifically attached to a biomolecule of interest. The introduction of a reactive functional group onto the fluorophore's structure is essential for this process, known as bioconjugation. thermofisher.com The development of This compound represents a key step in making the bright and stable BDP TR scaffold readily available for covalent labeling. lumiprobe.combroadpharm.com

The primary rationale for introducing an amine (-NH₂) functionality is to create a versatile chemical handle for conjugation. rsc.orglumiprobe.com A primary amine group can react with a variety of electrophilic functional groups to form stable covalent bonds. lumiprobe.comthermofisher.com This is particularly useful for labeling biomolecules such as proteins, peptides, and nucleic acids. medchemexpress.combiosyn.com

Common bioconjugation strategies involving an amine-functionalized dye like this compound include:

Reaction with Activated Esters: The amine group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. broadpharm.comthermofisher.comtargetmol.com Many commercially available labeling kits and crosslinkers utilize NHS-ester chemistry to target primary amines on proteins (e.g., the ε-amine of lysine (B10760008) residues). thermofisher.comacs.org

Reaction with Carboxylic Acids: In the presence of coupling agents, the amine can be directly linked to carboxylic acids, also forming an amide bond. broadpharm.com

Enzymatic Reactions: The amine group can also serve as a substrate for specific enzymatic reactions, such as transamination, allowing for targeted enzymatic labeling. lumiprobe.com

Structure

2D Structure

Properties

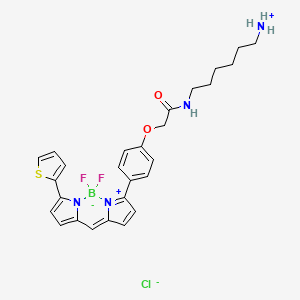

IUPAC Name |

6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCISRRJOISYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30BClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of Bdp Tr Amine

Strategies for the Construction of the Boron Dipyrromethene (BODIPY) Core Structure

The synthesis of the core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) structure is a well-established process in organic chemistry, first reported in 1968. udayton.edu The general approach involves the condensation of two pyrrole (B145914) units with an aldehyde or an acid chloride, followed by complexation with a boron source. udayton.edurhhz.net

A widely used method involves the acid-catalyzed condensation of a 2,4-disubstituted pyrrole with an aromatic aldehyde. wikipedia.orgnih.gov This reaction forms a dipyrromethane intermediate, which is then oxidized, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the corresponding dipyrromethene. wikipedia.orgnih.gov The final step is the complexation with boron trifluoride etherate (BF3·OEt2) in the presence of a base, such as triethylamine (B128534) (TEA), which chelates the boron atom between the two nitrogen atoms of the dipyrromethene, forming the stable, fluorescent BODIPY core. udayton.eduacs.org

The specific substituents on the pyrrole rings and the choice of aldehyde determine the final spectral properties of the dye. For red-shifted dyes like BDP TR, the synthesis often incorporates extended π-conjugated systems. lsu.edu

Functionalization Routes for Amine Incorporation into BDP TR Frameworks

Introducing an amine group onto the BDP TR framework is essential for its utility as a labeling reagent. This can be achieved through various synthetic strategies, either by using functionalized precursors during the core synthesis or by post-synthetic modification of a pre-formed BODIPY dye.

One advanced method for introducing an amine or related functionality involves the use of tetrazine intermediates. The synthesis of BODIPY-tetrazine conjugates can be achieved through several routes, including the reaction of a BODIPY-nitrile with hydrazine (B178648). nih.gov Specifically, a BODIPY-nitrile can react with hydrazine and elemental sulfur in refluxing ethanol (B145695) to form a dihydrotetrazine intermediate. nih.gov This intermediate is then oxidized using an agent like p-chloranil or sodium nitrite (B80452) in acidic conditions to yield the final BODIPY-tetrazine. nih.gov

While tetrazines are often used as bioorthogonal handles, they can also serve as precursors for other functional groups. The reaction of hydrazine with BODIPY compounds can also lead to the formation of hydrazine-appended BODIPY dyes. rsc.orgresearchgate.netnih.gov For instance, a meso-chloro BODIPY can undergo nucleophilic substitution with hydrazine to produce a BODIPY-hydrazine derivative. researchgate.net Furthermore, the reduction of a nitro-substituted BODIPY using hydrazine in the presence of a catalyst like Pd/C is a common method to generate an amine-functionalized BODIPY. nih.gov This transformation from a nitro group to an amine group is a key step in creating amine-reactive dyes. nih.gov

To enhance water solubility and provide a flexible linker for bioconjugation, amine groups are often introduced at the end of polyethylene (B3416737) glycol (PEG) or oligoethylene glycol chains. nih.govnih.gov These spacers can be attached to the BODIPY core at various positions. nih.govresearchgate.net For example, a "click reaction" can be used to attach an amine-terminated triethylene glycol linker to an alkyne-functionalized BODIPY dye. mdpi.com This approach not only improves solubility but also minimizes potential steric hindrance between the dye and the target molecule. researchgate.netmdpi.com

Another strategy involves incorporating amine-bearing heterocyclic substituents, such as pyrimidines. The synthesis of meso-pyrimidinyl substituted porphyrins, a related class of compounds, has been achieved through nucleophilic aromatic substitution, suggesting a viable route for BODIPY functionalization. kuleuven.be The pyrimidine (B1678525) ring can be further functionalized or can itself act as a linking point for attaching molecules. google.com

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine. wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl with an amine to form an imine intermediate, which is then reduced to the final amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of BODIPY synthesis, a formyl-BODIPY (a BODIPY with an aldehyde group) can be reacted with ammonia (B1221849) or an amine, followed by reduction, to introduce a primary or secondary amine group. colab.ws

Nucleophilic substitution is another key strategy for introducing amines. lsu.edu BODIPY cores substituted with good leaving groups, such as halogens (e.g., fluorine, chlorine, iodine), are susceptible to nucleophilic attack by amines. rhhz.netlsu.eduncl.ac.uk For example, the para-fluorine on a meso-pentafluorophenyl substituted BODIPY is particularly reactive and can be selectively replaced by primary amines. researchgate.netresearchgate.net Similarly, halogen atoms on the pyrrole rings of the BODIPY core can be substituted with amines, often catalyzed by a metal such as palladium (Buchwald-Hartwig amination) or copper. ncl.ac.uk

Advanced Chemical Derivatization of BDP TR Amine

The primary amine group of this compound is a versatile nucleophile, making it an ideal starting point for further chemical modification and conjugation. broadpharm.com

The most common application of this compound is its conjugation to biomolecules, which is typically achieved by forming a stable amide bond. lakeheadu.ca This reaction involves coupling the amine group of the dye with a carboxylic acid on the target molecule (e.g., a protein, peptide, or amine-modified oligonucleotide). abpbio.combroadpharm.com

The direct reaction between an amine and a carboxylic acid to form an amide bond requires harsh conditions. Therefore, the carboxylic acid is usually "activated" first. A highly popular and efficient method for this activation is the formation of an N-hydroxysuccinimidyl (NHS) ester. glenresearch.com Carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to react with a carboxylic acid, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with N-hydroxysuccinimide (NHS) to create a more stable, yet still highly reactive, NHS ester. lakeheadu.cathermofisher.com

The purified NHS ester of a target molecule can then be reacted with this compound in a buffered solution. mdpi.com The primary amine of the dye acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. lakeheadu.caglenresearch.com This results in the formation of a stable amide linkage and the release of NHS as a byproduct. glenresearch.com This robust and specific chemistry is the foundation for most protein and antibody labeling kits that utilize amine-reactive dyes. abpbio.commdpi.com

Reaction with Epoxides and Carbonyl Groups

The primary amine of this compound is nucleophilic and readily reacts with a range of electrophilic functional groups, most notably epoxides and various carbonyl compounds. These reactions are fundamental for covalently attaching the BDP TR fluorophore to target molecules.

Reaction with Epoxides: The reaction between an amine and an epoxide (oxirane) is a classic ring-opening reaction that results in the formation of a β-amino alcohol. This reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the carbon-oxygen bond. The reaction is typically catalyzed by acid or base and can be performed in various solvents, including water. rsc.org The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions. For primary amines like this compound, the initial reaction yields a secondary amine, which can, in principle, react with a second epoxide molecule. researchgate.net

Reaction with Carbonyl Groups: The amine group of this compound exhibits characteristic reactivity towards various carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acid derivatives.

Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form an imine (or Schiff base) through a nucleophilic addition-elimination mechanism. broadpharm.com This reaction is often reversible and acid-catalyzed. The intermediate carbinolamine dehydrates to form the C=N double bond of the imine. For a stable amine linkage, the resulting imine can be subsequently reduced to a secondary amine in a process known as reductive amination. libretexts.orgyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated iminium ion over the carbonyl group. youtube.com A study on a similar amino-BODIPY derivative demonstrated its reaction with salicylaldehyde (B1680747) in methanol (B129727) at room temperature to form the corresponding BDP-imine, which exhibited distinct fluorescent properties compared to the parent amine. nih.gov

Carboxylic Acids and Derivatives: One of the most common conjugation strategies involves the formation of a stable amide bond between the this compound and a carboxylic acid. This reaction typically requires the activation of the carboxylic acid group to enhance its electrophilicity. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). dcchemicals.comacs.org Alternatively, the carboxylic acid can be pre-activated as an NHS ester. This compound reacts efficiently with these activated esters in buffers with a slightly alkaline pH (typically 8.3-8.5) to yield a stable amide conjugate. broadpharm.comnih.gov A specific protocol for conjugating an amine to a BDP-TR carboxylic acid derivative highlights the use of HATU and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like dichloromethane (B109758) (CH₂Cl₂). acs.org

| Carbonyl Reactant | Activating Agent/Conditions | Resulting Linkage | Typical Application |

| Aldehyde/Ketone | Acid catalyst, followed by reducing agent (e.g., NaBH₃CN) | Secondary Amine | Labeling of periodate-oxidized glycoproteins |

| Carboxylic Acid | EDC/NHS or HATU/DIPEA | Amide | Peptide/protein labeling, surface functionalization |

| Activated NHS Ester | Alkaline buffer (pH 8.3-8.5) | Amide | Standard bioconjugation to amine-containing molecules |

Enzymatic Transamination Reactions for Functionalization

Beyond traditional chemical synthesis, enzymes offer a highly selective and efficient means of modifying molecules. Transaminase (TAm) enzymes, in particular, are powerful biocatalysts for the synthesis of chiral amines and can be employed for the functionalization of amine-containing compounds like this compound. lumiprobe.comlumiprobe.com

Transaminases (EC 2.6.1.x) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com The reaction proceeds via a "ping-pong" mechanism consisting of two half-reactions. In the first, the PLP cofactor accepts the amino group from the amine donor (e.g., isopropylamine (B41738) or an amino acid) to form a pyridoxamine-5'-phosphate (PMP) intermediate. In the second half-reaction, the PMP transfers the amino group to the carbonyl acceptor, regenerating the PLP and forming the new amine product. mdpi.com

While many transaminases are specific for α-ketoacids, the ω-transaminases (ω-TAs) class exhibits a much broader substrate scope, accepting a wide variety of ketones and amines. ucl.ac.uk This makes them particularly valuable for synthetic applications. This compound can serve as a substrate in such reactions. dcchemicals.comlumiprobe.comlunanano.ca For instance, a transaminase could be used to transfer the fluorescently labeled amino group from this compound to a ketone-bearing biomolecule, achieving site-specific labeling. Conversely, the amine group on the BDP TR fluorophore itself could be the target for modification by a transaminase-mediated reaction. The use of enzymes provides advantages of high chemo-, regio-, and stereoselectivity under mild reaction conditions, often precluding the need for protecting groups. mdpi.comucl.ac.uk

| Key Component | Function | Example |

| Enzyme | ω-Transaminase (ω-TA) | Catalyzes the transfer of an amino group to/from the substrate |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Acts as the shuttle to transfer the amine moiety |

| Amine Donor/Acceptor | Isopropylamine (IPA) / Pro-chiral Ketone | Provides/accepts the amine group to drive the reaction |

Purification and Isolation Techniques for this compound and its Conjugates

The purification of this compound conjugates is a critical step to remove unreacted starting materials and byproducts, ensuring the quality and reliability of the final labeled product. The choice of purification method depends largely on the size, stability, and physicochemical properties of the conjugate.

For Macromolecular Conjugates (e.g., Proteins, Antibodies):

Gel Filtration Chromatography (Size-Exclusion Chromatography, SEC): This is the most common method for separating large, labeled biomolecules from smaller, unreacted fluorescent dyes like this compound. thermofisher.com The sample is passed through a column packed with a porous resin (e.g., Sephadex). Larger molecules (the conjugate) cannot enter the pores and elute first, while smaller molecules (the free dye) take a longer path through the pores and elute later. thermofisher.comcore.ac.uk This technique effectively removes non-covalently bound dye as well. core.ac.uk

Dialysis: This is a simpler, though often slower, method for removing small molecules like excess dye and buffer salts from a solution of large conjugates. biosyn.com The reaction mixture is placed in a dialysis bag made of a semi-permeable membrane, which is then placed in a large volume of buffer. The small molecules diffuse out of the bag, while the large conjugate is retained. nih.gov

For Small Molecule Conjugates and Derivatives:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique widely used for the purification of small to medium-sized fluorescent conjugates. acs.org Preparative HPLC using a C18 column with a solvent gradient (e.g., acetonitrile/water) is highly effective for achieving high purity (>95%) of BDP TR derivatives. core.ac.uk

Column Chromatography (Flash Chromatography): For larger scale purifications or for separating less polar compounds, column chromatography using silica (B1680970) gel is a standard technique. apm.ac.cn The separation is based on the differential adsorption of the components to the stationary phase, eluted with a solvent system like toluene/ethyl acetate (B1210297) or dichloromethane/methanol. apm.ac.cn

Precipitation/Recrystallization: This method can sometimes be used to isolate a solid product from a solution in which it is insoluble, leaving impurities behind. For instance, amine salts can be precipitated from a solution by adding an appropriate acid, a technique that can be adapted for amine purification. evitachem.com

Iii. Fundamental Spectroscopic and Photophysical Investigations of Bdp Tr Amine

Characterization of Spectral Characteristics in Diverse Chemical Environments

The spectral properties of BDP TR amine, like other BODIPY dyes, are a key aspect of its utility. These properties can be influenced by the surrounding chemical environment, a factor critical for its application in various scientific domains.

This compound exhibits distinct absorption and emission spectra, which are fundamental to its function as a fluorescent marker. lumiprobe.com The absorption and emission maxima are generally observed in the longer wavelength region of the visible spectrum. thermofisher.com

Detailed analysis reveals that this compound has an excitation/absorption maximum at approximately 589 nm and an emission maximum at around 616 nm. lumiprobe.combroadpharm.com This places it firmly within the ROX channel, making it a suitable alternative to traditional ROX dyes. The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is reported to be 60,000 L·mol⁻¹·cm⁻¹. lumiprobe.combroadpharm.com Furthermore, it boasts a high fluorescence quantum yield of 0.9, indicating that it efficiently converts absorbed light into emitted fluorescent light. lumiprobe.combroadpharm.com

The absorption and emission spectra of BODIPY derivatives are known to be relatively insensitive to the solvent, a desirable characteristic for many applications. thermofisher.com However, changes in solvent polarity can still induce shifts in the absorption and emission maxima. For instance, the dielectric constant of the solvent can alter the conjugation between the different parts of the molecule, thereby modulating the fluorescence intensity.

Table 1: Key Spectroscopic and Photophysical Properties of this compound

| Property | Value | References |

| Excitation/Absorption Maximum (λ_abs) | 589 nm | lumiprobe.combroadpharm.com |

| Emission Maximum (λ_em) | 616 nm | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 60,000 L·mol⁻¹·cm⁻¹ | lumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | lumiprobe.combroadpharm.com |

| Solubility | Good in DCM, DMSO, DMF | lumiprobe.combroadpharm.com |

The molecular structure of BODIPY dyes plays a pivotal role in determining their photophysical properties. The core structure of the BODIPY fluorophore is a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. thermofisher.com Modifications to this core, particularly at various carbon positions, can lead to significant shifts in excitation and emission wavelengths.

Furthermore, the substituents on the BODIPY core can influence parameters such as the fluorescence quantum yield and lifetime. researchgate.netaip.org For instance, the introduction of heavy atoms can enhance intersystem crossing to the triplet state, which is relevant for applications like photodynamic therapy but can quench fluorescence. researchgate.net Conversely, other modifications can enhance the quantum yield. aip.org The specific structure of this compound, with its aryl substituents, is designed to match its absorption and emission to the ROX channel. lumiprobe.com

Mechanistic Studies of Fluorescence Modulation in this compound Systems

The fluorescence of this compound is not static and can be modulated by various processes. Understanding these mechanisms is crucial for designing advanced fluorescent probes and sensors.

Photoinduced electron transfer (PeT) is a key mechanism that can quench the fluorescence of fluorophores, including those in the BODIPY family. thermofisher.comresearchgate.net In a PeT process, an electron is transferred from a donor molecule to the excited fluorophore, or from the excited fluorophore to an acceptor molecule, leading to a non-radiative decay pathway that competes with fluorescence. researchgate.netresearchgate.net

In the context of amine-containing fluorophores like this compound, the amine group itself can act as a PeT donor, leading to quenched fluorescence. researchgate.net The efficiency of this quenching depends on the HOMO (Highest Occupied Molecular Orbital) energy level of the donor. researchgate.net Computational studies have shown that there is a threshold HOMO energy level for PeT donors that will result in quenched fluorescence for the BODIPY chromophore. researchgate.net

The fluorescence of BODIPY dyes can also be quenched by proximity to certain molecules, such as guanosine (B1672433) bases, through a PeT mechanism. thermofisher.com This property is exploited in the design of fluorescent probes that "turn on" upon binding to a target that disrupts this quenching interaction. thermofisher.com

Optimizing the fluorogenic response, or the "off-on" switching of fluorescence, is a major goal in the development of fluorescent probes for high-contrast imaging. For BDP-based systems, this often involves modulating the electronic coupling between a quenching moiety and the BODIPY core.

One strategy is to use a quencher that is removed or altered upon reaction with a specific analyte, leading to an increase in fluorescence. researchgate.net For example, the conversion of a quenching amine group to a less quenching amide or imine can restore the fluorescence of the BODIPY core. researchgate.net

Another approach involves the direct conjugation of a quenching group to the fluorophore to maximize quenching in the "off" state. The use of linkers, such as ethylene (B1197577) glycol spacers, can also be employed to fine-tune the distance and electronic communication between the fluorophore and a quencher or a reactive group, thereby optimizing the balance between quenching efficiency and reaction kinetics for a desired application.

Investigations into Photostability and Environmental Resilience of this compound

A key advantage of BODIPY dyes, including this compound, is their high photostability, meaning they are resistant to photobleaching or chemical degradation upon exposure to light. lumiprobe.commdpi.comaxispharm.com This makes them ideal for applications that require prolonged or intense illumination, such as fluorescence microscopy. ruixibiotech.com

BDP TR is noted to be very stable to oxidation, which is a significant advantage over some other dyes like ROX that are prone to oxidation. lumiprobe.comlumiprobe.com This resilience contributes to its reliability and consistent performance in various experimental conditions. axispharm.com The inherent stability of the BODIPY core structure contributes to this robustness. mdpi.com

Studies have shown that BODIPY dyes, in general, exhibit good stability across a range of conditions. mdpi.com this compound is soluble in common organic solvents like dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). lumiprobe.combroadpharm.com For long-term storage, it is recommended to be kept at -20°C in the dark and desiccated to maintain its integrity. lumiprobe.comlunanano.ca

Iv. Advanced Applications in Chemical Biology Research

Bioorthogonal Labeling Strategies Utilizing BDP TR Amine Conjugates

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com this compound is readily derivatized into various forms to participate in these highly specific labeling reactions.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high selectivity. units.itresearchgate.net This reaction typically involves a tetrazine, an electron-deficient diene, reacting with a strained alkene or alkyne dienophile. broadpharm.comlumiprobe.com

To harness this chemistry, this compound can be chemically modified to include a tetrazine group, creating a fluorescent labeling agent such as BDP TR methyltetrazine. broadpharm.commedchemexpress.com This BDP TR-tetrazine conjugate can then rapidly and specifically react with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), that has been metabolically or genetically incorporated into a biomolecule of interest (e.g., proteins, glycans, or nucleic acids). mdpi.combroadpharm.com The reaction is highly efficient, proceeding quickly at low concentrations, which is ideal for live-cell imaging. researchgate.netbroadpharm.com For instance, a BDP-FL-tetrazine has been used to label AβPP mutants in living cells with minimal background. researchgate.net

The mechanism of the IEDDA reaction can be either concerted or stepwise, depending on the specific reactants. units.it The high reactivity and orthogonality of the IEDDA ligation allow for sequential, one-pot labeling strategies in combination with other click chemistry reactions. units.it

Strain-promoted alkyne-azide cycloaddition (SPAAC) is another prominent bioorthogonal reaction that avoids the need for a cytotoxic copper catalyst, making it suitable for live-cell applications. medchemexpress.commedchemexpress.eubiochempeg.com In this reaction, a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), reacts spontaneously with an azide-modified molecule. biochempeg.comlumiprobe.comlumiprobe.com

The primary amine of this compound can be functionalized to an azide (B81097) (BDP TR azide) or a cycloalkyne. medchemexpress.commedchemexpress.eulumiprobe.com For example, BDP TR azide can react with biomolecules tagged with DBCO, BCN, or other strained alkynes. medchemexpress.commedchemexpress.eu Conversely, the amine can be used to synthesize a BDP TR-DBCO conjugate, which can then label azide-modified targets. lumiprobe.com

While DBCO generally exhibits faster reaction kinetics, recent studies have shown that for intracellular imaging, cycloalkynes with slower kinetics, like azacyclononyne (BT9N), can be advantageous. lumiprobe.comrsc.org BT9N-BDP conjugates showed minimal nonspecific binding within the intracellular environment compared to their more reactive DBCO and BCN counterparts. rsc.org The choice of cycloalkyne can therefore be tailored to the specific application, balancing reaction speed with labeling specificity. rsc.org

Table 1: Comparison of Bioorthogonal Labeling Strategies

| Feature | IEDDA (Tetrazine-TCO) | SPAAC (Azide-Cyclooctyne) |

|---|---|---|

| Reaction Partners | Tetrazine + Strained Alkene (e.g., TCO) | Azide + Strained Alkyne (e.g., DBCO, BCN) |

| Kinetics | Extremely fast, often considered the fastest bioorthogonal reaction. lumiprobe.com | Fast, with rates depending on the specific cycloalkyne used. lumiprobe.comresearchgate.net |

| Key Advantage | Unmatched speed and selectivity. researchgate.net | Copper-free, biocompatible, and highly chemoselective. biochempeg.com |

| BDP TR Derivative | BDP TR methyltetrazine. medchemexpress.com | BDP TR azide or BDP TR-DBCO. medchemexpress.comlumiprobe.com |

Development of Fluorescent Probes for Specific Biomolecular Interactions

The bright and stable fluorescence of the BDP TR core makes it an excellent scaffold for creating probes that signal the presence of specific molecules or changes in the cellular environment. axispharm.comnih.gov

A common strategy for designing fluorescent sensors is to modulate a process called photoinduced electron transfer (PeT). In a "turn-off" state, a quencher molecule is held in proximity to the fluorophore. Upon excitation, an electron is transferred from a donor to the excited fluorophore, causing it to relax back to the ground state without emitting a photon (fluorescence quenching). rsc.org

For a "turn-on" sensor, the interaction with a target analyte disrupts this quenching mechanism. nih.gov This can be achieved by:

Binding-induced conformational change: The analyte binds to a receptor unit on the probe, causing a structural change that moves the quencher away from the fluorophore.

Chemical reaction: The analyte reacts with a part of the probe, chemically altering the quencher and disabling the PeT process. nih.gov

In the context of this compound, the amine group itself can act as an electron donor, quenching the fluorescence of the BDP core. nih.govresearchgate.net This principle is the basis for creating "turn-on" sensors where a reaction involving the amine group eliminates its electron-donating ability, thereby restoring fluorescence.

A practical application of the turn-on sensor design is the detection of aldehydes. Aldehydes are important industrial chemicals and byproducts of biological processes. nih.gov The reaction between a primary amine and an aldehyde to form an imine is a well-established chemical transformation. libretexts.org

Researchers have designed BDP-based probes where an amino group is positioned to quench the BDP fluorescence through PeT. nih.govresearchgate.net In its initial state, the BDP amine probe is "off" and exhibits low fluorescence. nih.gov When an aldehyde is introduced, it reacts with the amine to form an imine. This conversion blocks the PeT pathway because the imine group is less electron-donating than the original amine. nih.gov The result is a significant increase in fluorescence intensity, providing a "turn-on" signal for aldehyde detection. nih.gov Studies have shown that this approach can lead to a nearly 10-fold increase in fluorescence quantum yield upon imine formation. nih.gov

Table 2: Fluorescence Properties of an Amine-Imine BDP Sensor System

| Compound | State | Fluorescence Quantum Yield (Φ) | Visual Appearance (under UV) |

|---|---|---|---|

| BDP Amine | "Off" (pre-reaction) | ~0.05 | Not visually detectable. nih.gov |

Data based on a model system using a BDP amine and salicylaldehyde (B1680747). nih.gov

Applications in Cellular and Subcellular Imaging Beyond Basic Staining

Beyond its use as a general fluorescent label, this compound and its derivatives are employed in advanced imaging techniques to probe specific cellular structures and dynamic processes. axispharm.comnih.gov

Fluorophore-conjugated ceramides, such as BDP TR C5-ceramide, are actively incorporated into the Golgi apparatus, allowing for live-cell visualization of this organelle's structure and trafficking functions. nih.gov Similarly, other BDP derivatives have been developed for targeted imaging. For example, BDP-cholesterol conjugates can be used to visualize intracellular cholesterol pools, and probes based on the BDP scaffold can be designed to detect reactive oxygen species (ROS) or changes in pH within cells. nih.govmedchemexpress.combiorxiv.org

In super-resolution microscopy, photoactivatable BDP probes have been developed. These probes are initially non-fluorescent but can be "turned on" with a specific wavelength of light. This allows for the precise localization of individual molecules, enabling imaging below the diffraction limit of light. researchgate.net For instance, a green-emitting photoactivatable furanyl-BODIPY (PFB) has been successfully used for PhotoActivated Localization Microscopy (PALM) in living cells. researchgate.net The versatility of the BDP core allows for the creation of probes with a wide range of functionalities, making them powerful tools for studying the complex and dynamic environment of the living cell. nih.govnih.gov

Real-Time Monitoring of Intracellular Processes

The ability to visualize and track biological events as they happen is crucial for understanding cellular function. BODIPY dyes, the family to which this compound belongs, are frequently used for the real-time monitoring of biochemical processes in living systems. nih.gov Their excellent cell permeability allows for the precise imaging of cellular components and the tracking of dynamic events like cell division, migration, and intracellular transport.

Researchers have successfully utilized BDP TR conjugates to observe the distribution and reactions of molecules within living cells over extended periods. For instance, a study involving a BDP-TR conjugate allowed for the monitoring of its reaction with hydrogen peroxide inside cancer cells over 24 hours, providing insights into the compound's mechanism of action. researchgate.net This capacity for long-term, real-time imaging is essential for studying the kinetics and localization of molecular interactions within the complex and crowded environment of a cell. researchgate.netnih.gov

Enhancement of Cellular Imaging Capabilities

This compound and its derivatives significantly enhance cellular imaging due to their intrinsic brightness and photostability. lumiprobe.comaxispharm.com These characteristics are superior to many traditional fluorophores and allow for high-resolution visualization of cellular structures. thermofisher.comaxispharm.com The versatility of the BODIPY core structure allows for chemical modifications that can target specific biomolecules or subcellular compartments, thereby improving the specificity and sensitivity of imaging applications.

The use of this compound is ideal for various fluorescence microscopy techniques. axispharm.com Its spectral properties, with an excitation maximum around 589 nm and an emission maximum around 616 nm, are well-suited for the ROX channel. broadpharm.comlunanano.ca Unlike some other dyes used for this channel, BDP TR is noted for its high stability against oxidation, ensuring more reliable and persistent fluorescence signals during imaging experiments. lumiprobe.comaxispharm.com

| Property | Value |

| Excitation Maximum (nm) | 589 |

| Emission Maximum (nm) | 616 |

| Molar Extinction Coeff. | 60,000 |

| Fluorescence Quantum Yield | 0.9 |

| Recommended Filter Set | ROX / Texas Red |

This interactive table summarizes the key spectral properties of this compound, making it a prime candidate for high-fidelity cellular imaging. broadpharm.comlunanano.ca

Probing Enzymatic Reactions through this compound Conjugates

The primary amine group on the BDP TR molecule is a key functional feature, enabling its use as a probe for enzymatic reactions. sapphirebioscience.com This amine group can readily participate in enzymatic transamination reactions, allowing researchers to study the activity of transaminase enzymes. lumiprobe.comlunanano.caaxispharm.commedchemexpress.com

Furthermore, the amine allows for straightforward conjugation to other molecules, such as peptides or enzyme substrates, via reactions with electrophilic reagents like carboxylic acids or NHS esters. broadpharm.commedchemexpress.com These this compound conjugates can be engineered as specific sensors for various enzymatic activities. nih.gov When the substrate portion of the conjugate is acted upon by a target enzyme, it can lead to a change in the fluorescence signal, enabling the detection and quantification of enzymatic activity in real-time. thermofisher.comnih.gov This approach is particularly valuable for high-throughput screening assays in drug discovery and for studying enzyme kinetics within cellular environments. thermofisher.com

| Research Application | Key Findings |

| Intracellular Localization and Action researchgate.net | BDP-TR conjugates were shown to maintain the intracellular localization and cancer cell specificity of the parent drug, enabling clear visualization of its distribution and reaction with intracellular H₂O₂. |

| Enzymatic Transamination lumiprobe.comlunanano.camedchemexpress.com | The primary amine group on this compound is specifically noted for its utility in enzymatic transamination reactions, allowing for the labeling and study of enzymes with this activity. |

| Fluorescence Polarization Assays thermofisher.commedchemexpress.com | The high quantum yield and photostability of BODIPY dyes like BDP TR make them ideal for fluorescence polarization assays, which can be used to monitor enzymatic cleavage of a labeled substrate in real time. |

This interactive table presents detailed research findings on the application of this compound in chemical biology.

V. Integration of Bdp Tr Amine in Advanced Materials Science Research

Incorporation into Organic Electronic and Optoelectronic Devices

The unique optical and electronic characteristics of BODIPY dyes have led to their investigation in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic systems. BDP TR amine, as a derivative, is explored for its potential to enhance device performance through its specific spectral properties and ability to be chemically incorporated into device layers. broadpharm.com

In organic solar cells (OSCs), efficient charge transport is critical for achieving high performance. The morphology of the active layer, which is typically a blend of donor and acceptor materials, plays a crucial role in determining how effectively charges are generated, separated, and transported to the electrodes. The incorporation of dye molecules like this compound can serve to modulate this morphology.

The power conversion efficiency (PCE) of a photovoltaic cell is a primary measure of its performance, determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The integration of a highly absorbent dye like this compound can positively influence PCE primarily by enhancing light absorption in specific spectral regions. nih.gov

Design and Engineering of this compound-Functionalized Materials

The reactive amine group on this compound is a key feature that allows for its use as a building block in the engineering of advanced functional materials. broadpharm.comlumiprobe.com This functionality enables the covalent attachment of the dye to polymers, surfaces, and other molecular structures, creating materials with tailored optical and chemical properties. arxiv.org

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. oup.com Their tunable structures make them suitable for applications in gas storage, separation, and catalysis. acs.orgrsc.org

Research in this area has explored the use of ligands with the "BDP" acronym, such as 1,4-benzenedipyrazolate (bdp), to create flexible and dynamic MOFs. For example, cobalt-based MOFs like Co(BDP) exhibit significant "breathing" effects, with structural transitions and volume increases of up to 160% upon gas adsorption. oup.commdpi.com The choice of metal ion within these BDP-based frameworks, such as zinc or iron, can further modulate the breathing amplitude and gas storage performance. oup.com It is important to note that the "BDP" ligands used in these MOF structures are pyrazolate-based linkers and are chemically distinct from the borondipyrromethene core of the this compound dye. However, the broader field of functionalized MOFs includes the incorporation of dye molecules. Amine-functionalized MOFs, for instance, are designed to enhance interactions with specific molecules like CO2. d-nb.infomdpi.com The amine functionality on this compound provides a potential route for its incorporation into MOF structures, which could yield materials that combine the porosity of MOFs with the distinct fluorescent properties of the dye for applications like chemical sensing.

This compound's intense and stable fluorescence makes it an excellent candidate for developing optical sensors. lumiprobe.comlumiprobe.com The principle of fluorescence-based sensing relies on changes in the dye's emission properties—such as intensity, wavelength, or lifetime—in response to a specific analyte or environmental change. researchgate.net The amine group on this compound allows it to be readily conjugated with receptor molecules that can selectively bind to target analytes. broadpharm.com

For example, functional dyes have been immobilized on solid substrates like cellulose (B213188) filter paper to create disposable, "naked-eye" sensors for detecting heavy metal ions like Hg(II) in aqueous solutions. researchgate.net In such systems, the binding of the metal ion to the receptor triggers a conformational change that alters the dye's electronic state, resulting in a visible color change and a significant enhancement in fluorescence intensity. researchgate.net Given its properties, this compound could be integrated into similar platforms. Its high fluorescence quantum yield is particularly advantageous for developing sensors with high sensitivity. lumiprobe.comlunanano.ca

The key photophysical properties of this compound that are central to its function in sensing applications are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum | 589 nm | lumiprobe.combroadpharm.com |

| Emission Maximum | 616 nm | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient | 60,000 L·mol⁻¹·cm⁻¹ | lumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield | 0.9 - 0.91 | broadpharm.comlumiprobe.com |

| Recommended Channel | ROX | lumiprobe.comsapphirebioscience.com |

Vi. Advanced Analytical Methodologies Employing Bdp Tr Amine

High-Performance Liquid Chromatography (HPLC) Derivatization for Amine Detection

In the field of analytical chemistry, High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying components in a mixture. The sensitivity of HPLC for certain analytes, especially those lacking a strong chromophore, can be significantly enhanced through pre-column derivatization with a fluorescent tag. BDP TR amine is particularly well-suited for this purpose. thermofisher.com

The derivatization process typically involves reacting a molecule of interest containing an electrophilic group (such as a carboxylic acid or an activated ester like an NHS ester) with the free amine group of this compound. broadpharm.com This reaction covalently links the bright, highly fluorescent BDP TR moiety to the target analyte. When the derivatized analyte is subsequently injected into an HPLC system equipped with a fluorescence detector, it can be detected with exceptional sensitivity. thermofisher.com

Research on related BODIPY-based derivatization reagents has demonstrated the successful separation and detection of various aliphatic amines and amino acids. researchgate.net These methods achieve low detection limits, often in the nanomolar range, and allow for the baseline separation of multiple derivatized amines in a single chromatographic run. researchgate.net The high peak intensity and quantum yield of BODIPY dyes, including BDP TR, make them among the most effective derivatization reagents for HPLC analysis. thermofisher.com

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 589 nm | lunanano.cabroadpharm.com |

| Emission Maximum (λem) | 616 nm | lunanano.cabroadpharm.com |

| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | lunanano.cabroadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | lunanano.cabroadpharm.com |

| Reactive Group | Primary Amine | lunanano.cabroadpharm.com |

| Solubility | Good in DCM, DMSO, DMF | lunanano.cabroadpharm.com |

Capillary Electrophoresis Applications for Ultrasensitive Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC, offering high efficiency and the ability to work with very small sample volumes. nih.gov It is particularly powerful for the analysis of biomolecules like amino acids, peptides, and proteins. nih.gov The sensitivity of CE is dramatically improved by using laser-induced fluorescence (LIF) detection, which requires that the analytes be fluorescent.

This compound and its derivatives are ideal labeling reagents for CE-LIF applications. thermofisher.com Their high molar extinction coefficient and near-perfect fluorescence quantum yield result in extremely bright fluorescent conjugates that can be detected at very low concentrations. lunanano.cabroadpharm.comthermofisher.com The general strategy involves labeling the target molecule with a BDP TR derivative prior to CE analysis. For instance, studies have reported the use of riboprobes labeled with BODIPY TR to analyze RNA via CE, demonstrating the successful separation of the labeled probe from the RNA-probe complex. nih.gov This approach enables the ultrasensitive detection of specific nucleic acid sequences. Given that this compound provides a reactive handle for conjugation, it can be used to create similarly effective probes for a wide range of analytes destined for CE analysis. broadpharm.com

Fluorescence Polarization Assays for Molecular Dynamics and Binding Studies

Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular binding events in real-time. bmglabtech.com The principle of FP is based on the observation that when a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, the polarization of its emitted fluorescence is low. bmglabtech.com When this tracer binds to a much larger molecule, its rotational motion is slowed considerably, resulting in a higher degree of fluorescence polarization. bmglabtech.com

BDP TR derivatives are exceptionally well-suited for FP assays, a quality attributed to their long excited-state lifetime. ruixibiotech.comlumiprobe.commedchemexpress.com This extended lifetime makes the fluorescence polarization of BDP TR conjugates sensitive to binding interactions across a broad range of molecular weights. thermofisher.com The dye's high brightness and quantum yield further contribute to a robust signal and high sensitivity in FP applications. antibodies.com this compound can be used to synthesize custom tracers by conjugating it to small molecules, peptides, or other ligands. These tracers are then used in competitive or direct binding assays to investigate protein-ligand interactions, protein-DNA binding, and enzymatic activity, making FP a valuable tool in drug discovery and biochemical research. bmglabtech.commedchemexpress.com

Utilization in Immunological Assays for Biomolecule Detection

Immunological assays leverage the high specificity of the antigen-antibody interaction to detect and quantify biomolecules. The sensitivity of these assays is determined by the label used for detection. BDP TR derivatives, with their intense and stable fluorescence, are increasingly used as labels in various immunoassay formats. medchemexpress.comaxispharm.comaxispharm.com

Chemiluminescence immunoassays (CLIA) are known for their outstanding sensitivity, capable of detecting analytes at concentrations as low as zeptomoles (10⁻²¹ mol). sigmaaldrich.com These assays combine a specific immunoreaction with a chemiluminescent signal. cnpair.com Derivatives of BDP TR, such as BDP TR NHS ester, have been described as chemiluminescent coupling compounds suitable for use in immunoassays. medchemexpress.commedchemexpress.com In this context, the BDP TR label would be part of a system where the final detection step involves a chemical reaction that produces light, with the intensity of the light being proportional to the amount of the target analyte. sigmaaldrich.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique. While traditional ELISAs use an enzyme to generate a colorimetric signal, the format can be adapted for fluorescence detection by replacing the enzyme-substrate system with a fluorophore. When a fluorescent label like a BDP TR derivative is used, the assay is more accurately described as a fluorescence immunoassay (FIA). BDP TR tetrazine, a derivative of BDP TR, has been noted for its application in ELISA, highlighting the utility of the BDP TR core structure in this format.

Fluorescence immunoassays (FIA) directly utilize a fluorescent molecule as the label on either the antibody or the antigen. This compound is an excellent candidate for creating these fluorescent conjugates. axispharm.comaxispharm.com Its amine group can be readily used to label antibodies or antigens, which are then used in competitive or sandwich assay formats. The key advantages of using BDP TR as a label in FIA are its high quantum yield, photostability, and intense fluorescence, which lead to high signal-to-noise ratios and improved detection limits compared to many conventional fluorophores. ruixibiotech.comantibodies.com

Applications in Nucleic Acid Research and Quantification

This compound's favorable spectral properties, including a high extinction coefficient and quantum yield, make it a highly sensitive label for the detection and quantification of nucleic acids such as DNA and RNA. lunanano.cabroadpharm.commedchemexpress.com Its application spans a range of critical molecular biology techniques, from monitoring DNA amplification in real-time to labeling synthetic oligonucleotides for use as probes. medchemexpress.com The dye's primary amine allows for its covalent attachment to nucleic acids or related molecules, enabling stable and specific tracking and measurement. broadpharm.comaxispharm.com

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λex) | 589 nm | lunanano.cabroadpharm.com |

| Emission Maximum (λem) | 616 nm | lunanano.cabroadpharm.com |

| Molar Extinction Coefficient | 60,000 cm-1M-1 | lunanano.cabroadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | lunanano.cabroadpharm.com |

| Recommended Channel | ROX | lunanano.calumiprobe.com |

Quantitative PCR (qPCR), or real-time PCR, is a cornerstone technique for quantifying nucleic acids. thermofisher.com The method monitors the amplification of a target DNA molecule in real-time by detecting a fluorescent signal that increases proportionally with the amount of amplified product. thermofisher.com Fluorescent detection in qPCR can be achieved using either DNA-binding dyes or sequence-specific fluorescent probes. thermofisher.com

This compound is particularly valuable in probe-based qPCR assays. While non-specific dyes like SYBR Green I bind to any double-stranded DNA, potentially generating signal from non-specific products, fluorogenic probes provide a higher level of specificity. thermofisher.com In probe-based chemistries like TaqMan assays, an oligonucleotide probe specific to the target sequence is labeled with a reporter dye and a quencher dye. thermofisher.com When the probe is intact, the quencher suppresses the reporter's signal. During PCR, the polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence to occur. thermofisher.com

This compound can be used as a reporter dye in such probes or, more commonly, as a passive reference dye (like ROX) to normalize the fluorescent signal between wells, correcting for variations in sample volume or instrument optics. Its high fluorescence intensity and resistance to oxidation make it a reliable choice for these applications. lumiprobe.com The dye's brightness and sensitivity enable the precise detection of accumulating PCR products, contributing to the accuracy of nucleic acid quantification.

The isolation of high-quality RNA is a prerequisite for numerous downstream applications, including gene expression analysis via qPCR, RNA sequencing, and microarray analysis. Standard RNA isolation protocols often involve cell lysis with a solution containing guanidine (B92328) thiocyanate (B1210189) and phenol, followed by phase separation and precipitation of the RNA using alcohol, such as isopropanol. mrcgene.comthermofisher.com Alternative precipitation methods may use lithium chloride (LiCl), which selectively precipitates RNA while leaving behind contaminants like carbohydrates and DNA. thermofisher.com

Following isolation, the characterization and quantification of RNA are critical steps. This is where fluorescent dyes like this compound become instrumental. While absorbance measurements at 260 nm are common for quantification, fluorescence-based methods using dyes that specifically bind nucleic acids offer significantly higher sensitivity and are less prone to interference from contaminants. bmglabtech.com

This compound can be used to label RNA for visualization and characterization. Its ability to be conjugated to molecules that bind RNA allows for sensitive detection in various assays. For example, fluorescently labeled probes can be used to identify and quantify specific RNA molecules in a sample through techniques like fluorescence in situ hybridization (FISH). The bright and stable fluorescence of this compound facilitates clear imaging and accurate analysis of RNA localization and abundance within cells or tissues. fau.eu

Synthetic oligonucleotides are short, single-stranded DNA or RNA molecules that are fundamental tools in molecular biology, serving as primers in PCR and as probes for detecting specific nucleic acid sequences. thermofisher.com The attachment of a fluorescent label to an oligonucleotide allows for its detection in a wide array of applications. atdbio.com

This compound is well-suited for oligonucleotide labeling due to its reactive primary amine group. broadpharm.comalabiolab.ro The most common method for this conjugation involves using an oligonucleotide that has been synthesized with a terminal amino-modifier, which provides a primary amine handle. psu.edu This amine-modified oligonucleotide is then reacted with an amine-reactive derivative of the dye, such as a succinimidyl ester (NHS ester). atdbio.compsu.edu The reaction, typically carried out at a pH of around 9.0, forms a stable amide bond, covalently linking the BDP TR fluorophore to the oligonucleotide. psu.edu

These BDP TR-labeled oligonucleotides are used in automated DNA sequencing and as probes in hybridization-based assays. medchemexpress.commedchemexpress.com The dye's spectral properties are particularly advantageous for multiplex assays, where multiple targets are detected simultaneously using different colored fluorophores. thermofisher.com BDP TR's narrow emission spectrum minimizes bleed-through into adjacent detection channels, ensuring signal specificity. thermofisher.com

Table 2: Generalized Protocol for Labeling Amino-Modified Oligonucleotides

| Step | Procedure | Purpose | Reference(s) |

|---|---|---|---|

| 1. Oligo Preparation | Dissolve the amino-modified oligonucleotide in sterile, nuclease-free water. | Prepare the oligonucleotide for the conjugation reaction. | psu.edu |

| 2. Buffer Addition | Add a conjugation buffer (e.g., 1.0 M Sodium Bicarbonate, pH 9.0) to the oligonucleotide solution. | Create an alkaline environment to facilitate the reaction between the primary amine and the NHS ester. | psu.edu |

| 3. Dye Preparation | Freshly prepare a solution of an amine-reactive BDP TR derivative (e.g., BDP TR NHS ester) in an organic solvent like DMF or DMSO. | Solubilize the reactive dye immediately before use to ensure its reactivity. | broadpharm.compsu.edu |

| 4. Conjugation | Add the reactive dye solution to the buffered oligonucleotide mixture. Allow the reaction to proceed for at least 2 hours at room temperature. | Form a stable amide bond between the oligonucleotide's amine group and the dye. | psu.edu |

| 5. Purification | Remove unreacted dye from the labeled oligonucleotide using gel filtration or HPLC. | Isolate the purified, fluorescently labeled oligonucleotide from excess dye and other reaction components. | psu.edu |

Vii. Computational and Theoretical Investigations of Bdp Tr Amine

Quantum Chemical Modeling of Molecular Structures and Reactivity

Quantum chemical modeling offers profound insights into the three-dimensional arrangement of atoms in BDP TR amine and its electronic properties, which are fundamental to its reactivity. By employing methods such as Density Functional Theory (DFT), researchers can calculate the optimized molecular geometry, bond lengths, and bond angles of the this compound molecule. These calculations are instrumental in understanding the steric and electronic effects of the amine group on the borondipyrromethene (BODIPY) core.

The reactivity of this compound is primarily centered around the nucleophilic character of the terminal amine group. Computational models can predict the molecule's reactivity towards various electrophiles. Key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO is often localized on the electron-rich parts of the molecule, including the amine group, indicating its susceptibility to electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can be used to model the reaction pathways of this compound with various reagents. For instance, the reaction of the amine group with an electrophile, a common conjugation strategy, can be computationally modeled to determine the transition state energies and reaction barriers, providing a detailed understanding of the reaction kinetics.

Table 1: Calculated Molecular Properties of a Representative Amino-BODIPY Dye

| Property | Calculated Value | Method |

| HOMO Energy | -5.85 eV | B3LYP/6-31G(d) |

| LUMO Energy | -2.21 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.64 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.12 D | B3LYP/6-31G(d) |

Note: The data presented is for a representative amino-functionalized BODIPY dye and serves as an illustrative example of the types of properties that can be calculated for this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Photophysical Properties

DFT and its time-dependent extension, TD-DFT, are powerful computational methods for investigating the photophysical properties of fluorescent dyes like this compound. mdpi.com These methods allow for the calculation of electronic transition energies, which correspond to the absorption and emission of light.

DFT is first used to determine the optimized ground-state geometry of the this compound molecule. Subsequently, TD-DFT calculations are performed on this geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions. The calculated excitation energies can be correlated with the experimentally observed absorption maxima (λmax,abs). Similarly, by optimizing the geometry of the first excited state and performing TD-DFT calculations, the emission energies (λmax,em) can be predicted. These calculations are crucial for understanding the color and brightness of the dye.

The influence of the solvent environment on the photophysical properties can also be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM), within the DFT and TD-DFT frameworks. This allows for a more accurate comparison between theoretical predictions and experimental measurements, which are typically performed in solution.

Studies on analogous amino-substituted BODIPY dyes have shown that TD-DFT calculations can successfully predict the absorption and emission wavelengths. mdpi.com The nature of the electronic transitions can also be analyzed by examining the molecular orbitals involved. For BODIPY dyes, the lowest energy absorption band typically corresponds to a π-π* transition localized on the conjugated core.

Table 2: Calculated Photophysical Properties of a Representative Amino-BODIPY Dye in Solution

| Property | Calculated Value | Experimental Value | Method |

| Absorption λmax (nm) | 515 | 525 | TD-B3LYP/6-31G(d) |

| Emission λmax (nm) | 530 | 540 | TD-B3LYP/6-31G(d) |

| Oscillator Strength | 0.85 | - | TD-B3LYP/6-31G(d) |

| Fluorescence Quantum Yield | - | 0.95 | - |

Note: The data presented is for a representative amino-functionalized BODIPY dye and is intended to illustrate the predictive power of TD-DFT calculations for compounds like this compound.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions involving this compound. The primary reactive site of this molecule is the terminal amine group, which can participate in a variety of reactions, most notably nucleophilic additions and substitutions with electrophilic reagents.

By employing quantum chemical methods, researchers can map out the potential energy surface for a given reaction. This involves identifying and characterizing the structures and energies of reactants, transition states, intermediates, and products. The transition state is a critical point on the reaction pathway that represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the rate of the reaction.

For example, the reaction of this compound with an activated ester to form an amide bond is a common bioconjugation reaction. A computational study of this reaction would involve:

Modeling the reactants: Optimizing the geometries of this compound and the electrophile.

Locating the transition state: Identifying the molecular geometry at the peak of the energy profile connecting reactants and products. Frequency calculations are performed to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Characterizing intermediates: If the reaction proceeds through one or more stable intermediates, their structures and energies are also calculated.

Determining the reaction pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

These computational investigations can provide valuable insights into the factors that control the reactivity and selectivity of this compound, such as the role of catalysts, solvent effects, and the influence of substituents on the reaction rate.

Prediction and Optimization of Spectroscopic Performance

A key application of computational chemistry in the study of fluorescent dyes is the prediction and optimization of their spectroscopic performance. For this compound, this involves tuning its absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield to suit specific applications.

Computational methods, particularly TD-DFT, can be used in a predictive capacity to screen virtual libraries of this compound derivatives with different substituents. By systematically modifying the structure of the BDP core or the nature of the groups attached to it, researchers can computationally assess the impact of these changes on the photophysical properties. For example, extending the π-conjugation of the BODIPY core is known to cause a red-shift in the absorption and emission spectra. Computational models can quantify this effect and guide the synthesis of new dyes with desired spectral characteristics.

The relationship between molecular structure and fluorescence quantum yield can also be investigated computationally. Non-radiative decay pathways, which compete with fluorescence and reduce the quantum yield, can be explored. For instance, the flexibility of certain molecular fragments can lead to vibrational relaxation and internal conversion, quenching the fluorescence. Computational modeling can identify such flexible moieties and suggest structural modifications to restrict their motion and enhance the fluorescence quantum yield.

This predictive power of computational chemistry accelerates the design and discovery of new fluorescent probes with optimized performance, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Viii. Future Research Directions and Emerging Paradigms for Bdp Tr Amine

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

The core structure of BDP TR amine is an asymmetrically substituted BODIPY dye. The synthesis of such dyes is an active area of research, aiming to improve reaction yields and achieve greater control over the final product's structure and purity. acs.org Traditional methods for creating the BODIPY core often involve multi-step procedures or one-pot reactions that can lead to low yields due to purification challenges. lsu.edu

Future synthetic strategies are moving towards more efficient and selective methods. Key areas of development include:

Regioselective Functionalization: Research is focused on methods that allow for the precise placement of functional groups on the BODIPY core. This includes direct C-H bond activation, which avoids the need for pre-functionalized starting materials, making the process more atom-economical. sci-hub.boxrhhz.net For instance, palladium-catalyzed reactions can directly functionalize the pyrrole (B145914) rings of the BODIPY structure. sci-hub.box

Asymmetric Synthesis: Developing synthetic pathways that preferentially produce a single, desired asymmetric BODIPY isomer is crucial. acs.orgnih.gov This can involve the condensation of specifically designed pyrrole precursors. acs.orgnih.gov Recent work on asymmetrically substituted BODIPYs has demonstrated novel methods, such as the condensation of a substituted pyrrole aldehyde with a different pyrrole, followed by boron insertion, to create a specific asymmetric core. acs.orgrsc.org

Catalyst Innovation: The exploration of new catalysts, such as those based on indium(III), has shown promise in controlling the regioselectivity of functionalization, allowing for the synthesis of specific β-alkenyl-substituted BODIPY dyes with high yields. acs.org Visible-light-mediated photoredox catalysis is another emerging route, enabling the direct enamination of the BODIPY core with aliphatic amines under mild conditions. acs.orgacs.org

These advancements aim to make the synthesis of complex dyes like this compound more streamlined, cost-effective, and capable of producing higher purity compounds for demanding applications.

| Synthetic Strategy | Goal | Potential Advantage |

| Direct C-H Activation | Introduce functional groups onto the core without pre-activation. | Increased atom economy, fewer synthetic steps. sci-hub.boxrhhz.net |

| Controlled Asymmetric Condensation | Selectively form a specific asymmetric BODIPY structure. | Higher yield of the desired isomer, simplified purification. acs.orgnih.gov |

| Novel Catalysis (e.g., In(III), Photoredox) | Achieve high regioselectivity and enable new reaction pathways. | Access to novel structures, milder reaction conditions. acs.orgacs.org |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential for modern drug discovery and systems biology, allowing for the rapid testing of thousands of compounds. The superior photophysical properties of BODIPY dyes, including this compound, make them exceptionally well-suited for HTS applications. tandfonline.comthermofisher.com

Future integration will leverage these properties in advanced HTS platforms:

Fluorescence Polarization (FP) Assays: this compound's long fluorescence lifetime and high quantum yield make it an ideal fluorophore for FP-based assays. thermofisher.comthermofisher.com These assays are used to study molecular binding events in real-time and are particularly important for screening drug candidates that target G-protein-coupled receptors or kinases. thermofisher.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract quantitative data from cells. The brightness and photostability of this compound are critical for HCS, where cells labeled with BDP TR-conjugated probes can be imaged to assess the effects of various treatments on cellular structures and pathways. ed.ac.uk Research has shown that BODIPY dyes can yield excellent assay quality, with Z'-factors (a measure of assay robustness) often above 0.5, indicating suitability for quantitative HTS. tandfonline.com

Flow Cytometry-Based Screening: In fields like metabolic engineering, HTS is used to screen vast libraries of microorganisms for enhanced production of desired chemicals. BODIPY dyes have proven superior to other stains like Nile red for this purpose, showing greater sensitivity, faster staining, and better cell viability, making them a powerful tool for FACS (fluorescence-activated cell sorting)-based screening. github.ionih.gov

| HTS Methodology | Role of this compound | Advantage |

| Fluorescence Polarization (FP) | Fluorescent tracer for binding assays. | High sensitivity and real-time kinetic data. thermofisher.comthermofisher.com |

| High-Content Screening (HCS) | Bright, photostable label for cellular imaging. | Enables quantitative analysis of cellular responses. tandfonline.comed.ac.uk |

| Fluorescence-Activated Cell Sorting (FACS) | Sensitive stain for cellular products. | Allows for rapid sorting and selection of high-producing cells. github.ionih.gov |

Expansion into Underexplored Research Domains in Chemical Sciences

While this compound is well-established in biological imaging, its unique properties are paving the way for its use in less conventional areas of chemical science. ijrpr.com The versatility of the BODIPY core allows for fine-tuning of its electronic and photophysical properties, opening up new frontiers. researchgate.net

Emerging research domains include:

Materials Science: The high fluorescence quantum yield and stability of BODIPY dyes make them attractive components for creating novel fluorescent materials. alabiolab.ro They can be incorporated into polymers or supramolecular structures to develop sensors that respond to environmental stimuli or to create materials with unique optical properties. ijrpr.comalabiolab.ro

Environmental Sensing: The amine group of this compound can be modified to create chemosensors that selectively bind to specific analytes, such as metal ions or pollutants. researchgate.net The fluorescence of the dye could change upon binding, providing a sensitive method for detection.

Photoredox Catalysis: BODIPY dyes can act as potent photoredox catalysts, using the energy from visible light to drive chemical reactions. acs.org While research has focused on activating C-H bonds, future work could explore the use of this compound derivatives to catalyze a broader range of organic transformations, contributing to the field of green chemistry. acs.orgacs.org

Photosensitizers: By modifying the BODIPY core, for example through the introduction of heavy atoms or by creating specific asymmetric structures, the dye can be engineered to become an efficient photosensitizer. rsc.org Upon illumination, these molecules can generate reactive oxygen species (ROS), a property that is harnessed in photodynamic therapy for cancer and in photopolymerization for creating advanced materials like holograms. rsc.org

The continued exploration of the fundamental chemistry of the BODIPY scaffold will undoubtedly lead to the discovery of new and unexpected applications for derivatives like this compound.

Q & A

Basic: What are the optimal reaction conditions for conjugating BDP TR amine to biomolecules (e.g., proteins, antibodies) while preserving fluorescence?

Answer: